molecular formula C7H8N2O2 B1395783 3,5-Dimethylpyrazine-2-carboxylic acid CAS No. 946493-27-2

3,5-Dimethylpyrazine-2-carboxylic acid

Cat. No. B1395783
M. Wt: 152.15 g/mol
InChI Key: QBTHZBYYZUTCNC-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazine-2-carboxylic acid is a pyrazine derivative . It is a solid substance with a molecular weight of 152.15 .


Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid involves several steps. One of the key steps is the dehydrogenation of L-threonine to form L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone . Another study mentions the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazine-2-carboxylic acid is represented by the linear formula C7H8N2O2 .

Scientific Research Applications

Pyrazine Derivatives in Food Chemistry

Pyrazines, including derivatives like 3,5-dimethylpyrazine-2-carboxylic acid, are significant in food chemistry for their flavor attributes. Liang et al. (2022) noted that these compounds, formed through the Maillard reaction in heated foods, convey odors such as "roasty," "nutty," and "earthy." They are prevalent in various foods, especially roasted coffee, and are metabolized into compounds like 3,5-dimethylpyrazine-2-carboxylic acid in the human body (Liang et al., 2022).

Synthesis and Chemical Transformation

Schut, Mager, and Berends (2010) explored the conversion of pyrazine derivatives, demonstrating the chemical versatility of compounds like 3,5-dimethylpyrazine-2-carboxylic acid. Their research into the transformation of pyrazine 2,5-dicarboxylic acid to various derivatives highlights the potential for synthesis and modification of pyrazine compounds in chemical research (Schut et al., 2010).

Role in Flavor Industry

Burdock and Carabin (2008) examined pyrazines like 2-ethyl-3,(5 or 6)-dimethylpyrazine in the context of their safety as food ingredients. These compounds are notable for their roasted odor and flavor, similar to 3,5-dimethylpyrazine-2-carboxylic acid, and are a common component in the flavor industry (Burdock & Carabin, 2008).

Applications in Pharmaceutical and Biological Research

Studies on compounds related to 3,5-dimethylpyrazine-2-carboxylic acid also extend to pharmaceutical and biological research. For instance, Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel nano organo solid acids with potential industrial applications, indicating the broader scope of pyrazine derivatives in various fields (Zolfigol et al., 2015).

Environmental and Ecological Studies

Li, Liu, and Chen (2019) investigated the ecological and environmental implications of pyrazine derivatives, including their impact on species like Solenopsis invicta. Their study on the alarm responses of these ants to pyrazine isomers underscores the ecological relevance of these compounds (Li et al., 2019).

Safety And Hazards

The safety information for 3,5-Dimethylpyrazine-2-carboxylic acid includes several hazard statements such as H302, H315, H319, H332, and H335. Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

3,5-dimethylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTHZBYYZUTCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700239
Record name 3,5-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyrazine-2-carboxylic acid

CAS RN

946493-27-2
Record name 3,5-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Liang, S Dirndorfer, V Somoza… - Journal of Agricultural …, 2022 - ACS Publications
Pyrazines are among the most important compound class conveying the odor impressions “roasty”, “nutty”, and “earthy”. They are formed by the Maillard reaction and occur ubiquitously …
Number of citations: 1 pubs.acs.org
J Wang, N Liu, S Yang, G Qiu, H Tian, B Sun - Food Chemistry, 2023 - Elsevier
Stable isotope dilution analysis (SIDA) is a quantitative method widely used in the determination of food flavour components because of its high efficiency and precision. However, many …
Number of citations: 1 www.sciencedirect.com
JG Barlind, UA Bauer, AM Birch, S Birtles… - Journal of medicinal …, 2012 - ACS Publications
A new series of pyrazinecarboxamide DGAT1 inhibitors was designed to address the need for a candidate drug with good potency, selectivity, and physical and DMPK properties …
Number of citations: 40 pubs.acs.org

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